molecular formula C18H23NO4S B4920761 N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide

N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide

Cat. No.: B4920761
M. Wt: 349.4 g/mol
InChI Key: NNKZRRJFEXXVOD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with an ethoxyphenyl group, a methoxy group, and a propan-2-yl group attached to a benzenesulfonamide core.

Safety and Hazards

Phenacetin is classified as Acute toxicity, Oral (Category 4), H302 and Carcinogenicity (Category 1B), H350 . It was found to be carcinogenic and cause kidney damage, and was withdrawn from market use in Canada in 1978 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of a substituted benzene ring followed by the introduction of the ethoxyphenyl, methoxy, and propan-2-yl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide: This compound shares a similar ethoxyphenyl and propan-2-yl group but differs in the functional group attached to the benzene ring.

    N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide: This compound is similar but lacks the propan-2-yl group.

Uniqueness

N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-5-23-16-9-7-15(8-10-16)19-24(20,21)18-12-14(13(2)3)6-11-17(18)22-4/h6-13,19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKZRRJFEXXVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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